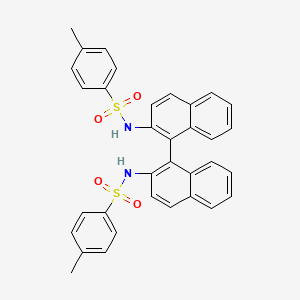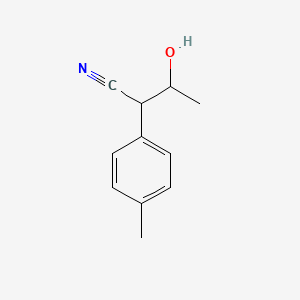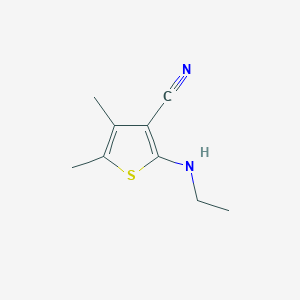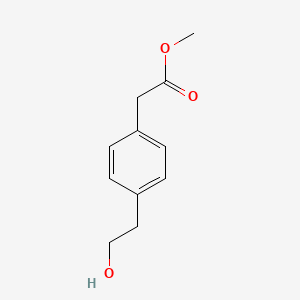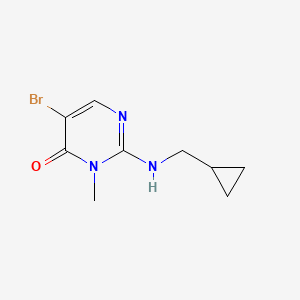
5-bromo-2-(cyclopropylmethylamino)-3-methylpyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
5-Bromo-2-(cyclopropylmethylamino)-3-methylpyrimidin-4-one is a heterocyclic compound that features a pyrimidine ring substituted with bromine, cyclopropylmethylamino, and methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-(cyclopropylmethylamino)-3-methylpyrimidin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-3-methylpyrimidine and cyclopropylmethylamine.
Bromination: The pyrimidine ring is brominated using a brominating agent like N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile.
Amidation: The brominated intermediate is then reacted with cyclopropylmethylamine under appropriate conditions to form the desired compound.
Industrial Production Methods
For industrial-scale production, the process may involve:
Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing temperature, solvent, and reaction time.
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
化学反応の分析
Types of Reactions
5-Bromo-2-(cyclopropylmethylamino)-3-methylpyrimidin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed depend on the specific reaction and reagents used. For example, in a Suzuki-Miyaura coupling, the product would be a substituted pyrimidine with an aryl or vinyl group replacing the bromine atom.
科学的研究の応用
5-Bromo-2-(cyclopropylmethylamino)-3-methylpyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its activity against certain enzymes or receptors.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its effects on biological systems, including its potential as an inhibitor of specific biological pathways.
Industrial Applications: Utilized in the development of new materials or as a building block in the synthesis of agrochemicals.
作用機序
The mechanism of action of 5-bromo-2-(cyclopropylmethylamino)-3-methylpyrimidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The specific mechanism depends on the biological context and the target molecule.
類似化合物との比較
Similar Compounds
5-Bromo-2-methylpyrimidine: Lacks the cyclopropylmethylamino group, making it less complex.
2-(Cyclopropylmethylamino)-3-methylpyrimidin-4-one:
5-Bromo-2-(dimethylamino)pyridine: Similar in structure but with a different ring system and substituents.
Uniqueness
5-Bromo-2-(cyclopropylmethylamino)-3-methylpyrimidin-4-one is unique due to the combination of its substituents, which confer specific chemical properties and potential biological activities. The presence of both the bromine atom and the cyclopropylmethylamino group allows for diverse chemical reactivity and interactions with biological targets.
特性
分子式 |
C9H12BrN3O |
|---|---|
分子量 |
258.12 g/mol |
IUPAC名 |
5-bromo-2-(cyclopropylmethylamino)-3-methylpyrimidin-4-one |
InChI |
InChI=1S/C9H12BrN3O/c1-13-8(14)7(10)5-12-9(13)11-4-6-2-3-6/h5-6H,2-4H2,1H3,(H,11,12) |
InChIキー |
GFJAIONEZQWNSS-UHFFFAOYSA-N |
正規SMILES |
CN1C(=O)C(=CN=C1NCC2CC2)Br |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
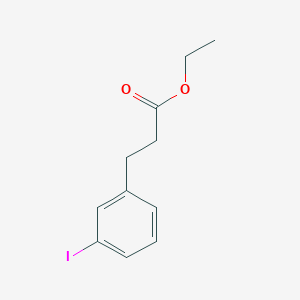
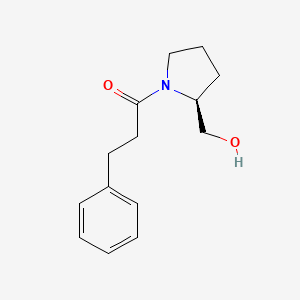
silane](/img/structure/B8523792.png)
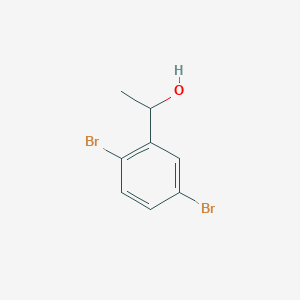
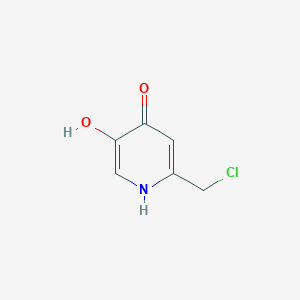
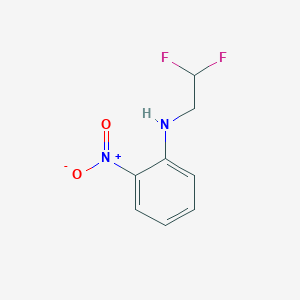
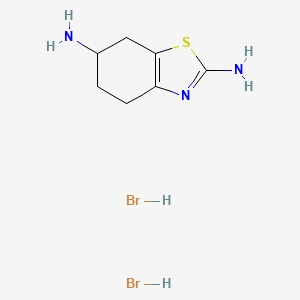
![N-[4-(Hexadecyloxy)-2-hydroxyphenyl]acetamide](/img/structure/B8523832.png)
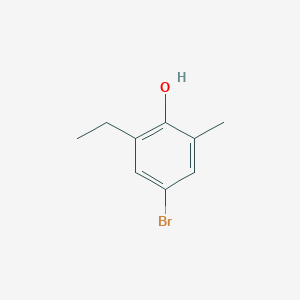
![2-(4-Fluorophenyl)-3-[4-(methylsulfonyl)phenyl]-5-nitrothiophene](/img/structure/B8523845.png)
